molecular formula C9H6O2S B100525 4-hydroxy-2H-thiochromen-2-one CAS No. 16854-67-4

4-hydroxy-2H-thiochromen-2-one

Cat. No.: B100525
CAS No.: 16854-67-4
M. Wt: 178.21 g/mol
InChI Key: OSIDMAJZERBPOJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2H-thiochromen-2-one can be synthesized through several methods. One common synthetic route involves the cyclization of o-hydroxythiobenzaldehyde with acetic anhydride. The reaction typically proceeds under acidic conditions, often using sulfuric acid as a catalyst. The general reaction scheme is as follows:

o-Hydroxythiobenzaldehyde+Acetic AnhydrideThis compound+By-products\text{o-Hydroxythiobenzaldehyde} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} o-Hydroxythiobenzaldehyde+Acetic Anhydride→this compound+By-products

Another method involves the use of Lawesson’s reagent, which facilitates the conversion of o-hydroxybenzaldehyde derivatives to the corresponding thiochromenones under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2H-thiochromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2H-thiochromen-2,4-dione.

    Reduction: The carbonyl group can be reduced to form 4-hydroxy-2H-thiochroman.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Major Products

    Oxidation: 2H-thiochromen-2,4-dione

    Reduction: 4-Hydroxy-2H-thiochroman

    Substitution: Various substituted thiochromenones depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-2H-thiochromen-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may act as enzyme inhibitors, receptor modulators, or other bioactive agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-2H-thiochromen-2-one depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-chromen-2-one (Coumarin): Similar structure but lacks the sulfur atom.

    4-Hydroxy-2H-thiochroman-2-one: Reduced form of 4-hydroxy-2H-thiochromen-2-one.

    2H-thiochromen-2,4-dione: Oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a sulfur atom within its structure. This combination imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The sulfur atom can participate in unique interactions, such as forming thioethers or undergoing oxidation to sulfoxides and sulfones, which are not possible with oxygen analogs.

Properties

IUPAC Name

2-hydroxythiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIDMAJZERBPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937503
Record name 2-Hydroxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16854-67-4
Record name 2H-1-Benzothiopyran-2-one, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1-thiocoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-2H-thiochromen-2-one
Reactant of Route 2
4-hydroxy-2H-thiochromen-2-one
Reactant of Route 3
4-hydroxy-2H-thiochromen-2-one
Reactant of Route 4
4-hydroxy-2H-thiochromen-2-one
Reactant of Route 5
4-hydroxy-2H-thiochromen-2-one
Reactant of Route 6
4-hydroxy-2H-thiochromen-2-one

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